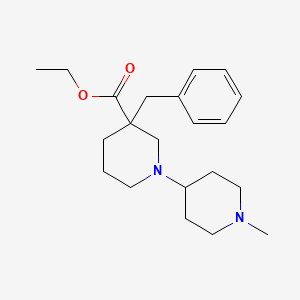![molecular formula C13H19N3O2S B6005996 N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
描述
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMOT and has been studied extensively for its biological and pharmacological properties. The purpose of
作用机制
The mechanism of action of CMOT involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. CMOT inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting NF-κB, CMOT reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. CMOT has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in various cell types. Additionally, CMOT has been shown to inhibit the proliferation and migration of cancer cells, including breast, prostate, and colon cancer cells. Furthermore, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
The advantages of using CMOT in lab experiments include its potent anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its ability to inhibit the NF-κB pathway. Additionally, CMOT is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using CMOT in lab experiments include its potential toxicity and lack of specificity. CMOT has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential. Additionally, CMOT may inhibit other pathways besides NF-κB, which may affect its specificity.
未来方向
For research on CMOT include the development of more specific analogs that target the NF-κB pathway and have reduced toxicity. Additionally, the potential use of CMOT as an antimicrobial agent should be further explored, particularly in the context of drug-resistant bacterial and fungal infections. Finally, the therapeutic potential of CMOT in other diseases, such as autoimmune disorders and neurodegenerative diseases, should be investigated.
合成方法
The synthesis of CMOT involves the reaction of 2-mercaptoacetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of cyclohexylamine. The reaction is carried out under reflux conditions and yields CMOT as a yellow solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
CMOT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. Additionally, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHFQNJSIPILGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321333 | |
| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide | |
CAS RN |
335220-58-1 | |
| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6005919.png)
![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)
![7-[(3-chloro-2-thienyl)carbonyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6005932.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B6005939.png)
![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)
![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)

![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)